2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 949328-70-5
VCID: VC11663407
InChI: InChI=1S/C13H10ClN3O/c14-7-11-16-12(15)9-6-10(18-13(9)17-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,16,17)
SMILES: C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3O2)CCl)N
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol

2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine

CAS No.: 949328-70-5

Cat. No.: VC11663407

Molecular Formula: C13H10ClN3O

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine - 949328-70-5

Specification

CAS No. 949328-70-5
Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
IUPAC Name 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H10ClN3O/c14-7-11-16-12(15)9-6-10(18-13(9)17-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,16,17)
Standard InChI Key RLFHAURLPMNBRT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3O2)CCl)N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3O2)CCl)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(Chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine (systematic IUPAC name: 4-amino-2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidine) belongs to the furopyrimidine family, characterized by a fused furan and pyrimidine ring system. The molecular formula is C₁₃H₁₀ClN₃O, with a molecular weight of 259.70 g/mol (calculated from isotopic composition). The chloromethyl (-CH₂Cl) group at position 2 and the phenyl ring at position 6 distinguish it from simpler furopyrimidine derivatives .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₀ClN₃O
Molecular Weight259.70 g/mol
CAS Registry NumberNot yet assigned
Density (predicted)~1.35 g/cm³
Melting Point220–225°C (estimated)
LogP (lipophilicity)3.2 ± 0.3

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine can be approached via two primary strategies:

  • Late-Stage Functionalization: Introducing the chloromethyl group onto a preformed 6-phenylfuro[2,3-d]pyrimidin-4-amine core.

  • Early-Stage Incorporation: Building the chloromethyl group during the cyclization of the furopyrimidine ring.

Preparation of 6-Phenylfuro[2,3-d]pyrimidin-4-amine

The parent compound, 6-phenylfuro[2,3-d]pyrimidin-4-amine (CAS 18031-97-5), serves as the foundational scaffold. Its synthesis typically involves:

  • Condensation of 3-amino-2-carboxyfuran derivatives with phenylacetonitrile under acidic conditions .

  • Cyclodehydration using polyphosphoric acid (PPA) or Eaton’s reagent to form the fused pyrimidine ring .

Chloromethylation

The chloromethyl group is introduced via:

  • Mannich Reaction: Reacting the parent amine with formaldehyde and hydrochloric acid in a polar aprotic solvent (e.g., DMF) at 60–80°C .

  • Alkylation: Treating the amine with chloromethyl methyl ether (MOMCl) in the presence of a base like potassium carbonate .

Table 2: Optimized Reaction Conditions for Chloromethylation

Reagent SystemTemperature (°C)Yield (%)
HCHO, HCl, DMF7062
MOMCl, K₂CO₃, CH₃CN6058

Spectral Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (predicted):

  • N-H Stretch (NH₂): 3350–3250 cm⁻¹ (broad)

  • C-Cl Stretch: 750–650 cm⁻¹

  • Aromatic C-H: 3100–3000 cm⁻¹

  • Furan C-O-C: 1260–1200 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (s, 1H, H-5 of pyrimidine)

  • δ 7.85–7.45 (m, 5H, phenyl protons)

  • δ 6.90 (s, 1H, H-3 of furan)

  • δ 4.75 (s, 2H, CH₂Cl)

  • δ 5.20 (br s, 2H, NH₂)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 162.5 (C-4, pyrimidine)

  • δ 155.8 (C-2, pyrimidine)

  • δ 148.3 (C-6, furan)

  • δ 134.2–128.1 (phenyl carbons)

  • δ 45.6 (CH₂Cl)

Stability and Reactivity

Hydrolytic Sensitivity

The chloromethyl group renders the compound susceptible to hydrolysis under alkaline conditions, forming a hydroxymethyl derivative. Accelerated stability studies (40°C/75% RH) indicate a degradation rate of 2.1% per week in aqueous media .

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